molecular formula C10H16Cl2N2O B6196181 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride CAS No. 2680531-87-5

2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride

Cat. No.: B6196181
CAS No.: 2680531-87-5
M. Wt: 251.2
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Description

2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine-3-carboxaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 6-methylpyridine-3-carboxaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Formation of Final Product: The amine is then reacted with a suitable ketone, such as acetone, under acidic conditions to form the final product, which is then converted to its dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of substituted cathinones.

    Biology: Researchers investigate its effects on cellular processes and its potential as a tool to study neurotransmitter systems.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-1-phenylpropan-1-one (Methcathinone)
  • 2-(methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone)
  • 2-(methylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one (Methylone)

Uniqueness

Compared to similar compounds, 2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has a unique structure due to the presence of the 6-methylpyridine ring. This structural difference can lead to variations in its pharmacological profile, including differences in potency, duration of action, and side effects.

Properties

CAS No.

2680531-87-5

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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